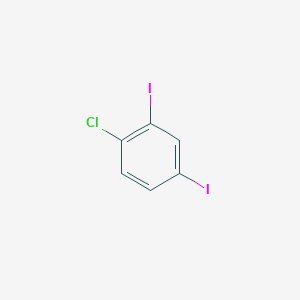

1-Chloro-2,4-diiodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2,4-diiodobenzene is a chemical compound with the molecular formula C6H3ClI2 . It is used as a precursor in the preparation of other compounds .

Molecular Structure Analysis

1-Chloro-2,4-diiodobenzene contains a total of 12 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique

Synthesis of Martinellic Acid

1-Chloro-2,4-diiodobenzene is used in the total synthesis of martinellic acid , a naturally occurring bradykinin receptor antagonist . This compound plays a crucial role in the synthesis process, contributing to the formation of the core structure of martinellic acid .

Preparation of Bisphenylethynylbenzenes

This compound is also used in the preparation of 1,4-bis(p-R-phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction . These types of reactions are fundamental in the field of organic chemistry, particularly in the synthesis of complex organic molecules .

Synthesis of Diiodo-didodecylbenzene

1-Chloro-2,4-diiodobenzene is used in the synthesis of 1,4-diiodo-2,5-didodecylbenzene , which is a starting reagent for the preparation of oligo(1,4-phenylene ethynylene)s . These oligomers have potential applications in the field of optoelectronics .

Surface-Mediated Synthesis

This compound is used in the surface-mediated synthesis of epitaxially aligned and separated polyphenylene lines on Cu (110) via Ullmann dehalogenation reaction . This process is significant in the field of materials science, particularly in the fabrication of nanoscale devices .

Suzuki Reaction

1-Chloro-2,4-diiodobenzene is used in Suzuki reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. It is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Synthesis of Aniline Derivatives

This compound is used in the synthesis of various aniline derivatives . For example, it is used in the synthesis of 4-chloro-2,6-diiodoaniline . Aniline derivatives have a wide range of applications in the field of dyes, pharmaceuticals, and polymers .

Safety and Hazards

The safety data sheet for a related compound, 1-chloro-2,4-dinitrobenzene, indicates that it may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Relevant Papers Several papers related to 1-Chloro-2,4-diiodobenzene and similar compounds were found. For instance, a paper titled “A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione” discusses a method of synthesis where cheaper and easily accessible chloro derivatives are converted into more reactive iodo derivatives . Another paper titled “Ultrafast photodissociation dynamics of 1,4-diiodobenzene” investigates the photodissociation dynamics of 1,4-diiodobenzene using ultrafast time-resolved photoelectron spectroscopy .

Mécanisme D'action

Target of Action

1-Chloro-2,4-diiodobenzene is an organic compound that is primarily used in the field of organic synthesis

Mode of Action

This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

Halogenated compounds are often involved in reactions such as oxidation, reduction, and substitution, which can lead to changes in the function of proteins and other macromolecules .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or break down this compound .

Action Environment

The action, efficacy, and stability of 1-Chloro-2,4-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, certain enzymes that could potentially metabolize this compound may be more or less active at different temperatures or pH levels .

Propriétés

IUPAC Name |

1-chloro-2,4-diiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRMWGXLSRKNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,4-diiodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)

![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)